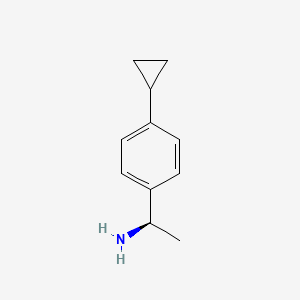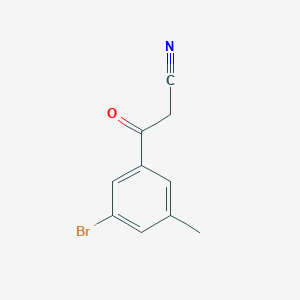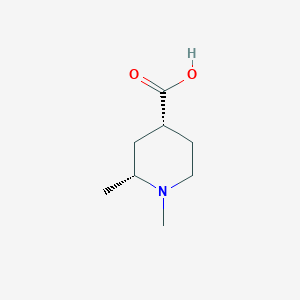
Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorine atom attached to the naphthyridine core The naphthyridine core itself is a fused ring system consisting of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of substituted aromatic aldehydes with 2-aminopyridine and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the naphthyridine core, while oxidation and reduction can modify the functional groups attached to the core.
Aplicaciones Científicas De Investigación
Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a component in molecular sensors.
Mecanismo De Acción
The mechanism of action of ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways depend on the specific derivative and its intended use. Molecular docking studies have shown that the compound can bind to active sites of various enzymes, thereby inhibiting their function .
Comparación Con Compuestos Similares
1,8-Naphthyridine Derivatives: These include compounds like gemifloxacin, which also contain the naphthyridine core and are used as antibacterial agents.
1,6-Naphthyridine Derivatives: These compounds have similar structures but differ in the position of the nitrogen atoms and substituents.
Uniqueness: Ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10ClN3O2 |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
ethyl 7-amino-6-chloro-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)7-3-6-4-8(12)9(13)15-10(6)14-5-7/h3-5H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
LRJRFOGUILAGFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1)C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)








![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)

![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)

